molecular formula C19H25FN2O B2527947 (4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2309553-04-4

(4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2527947
CAS No.: 2309553-04-4
M. Wt: 316.42
InChI Key: AISSBDLOZWGSFV-UHFFFAOYSA-N
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Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This mechanism of action makes CPP-115 a promising therapeutic agent for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Development

  • The development of scalable syntheses for structurally similar H3 receptor antagonists, including (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone·HCl, has been explored to minimize the cost of goods and improve efficiency. Key improvements in the synthesis process were achieved through the use of lithium alkoxide for Lewis base catalysis in ester to amide transformations, showcasing advancements in chemical production methods (Pippel et al., 2011).

Histamine H3 Receptor Antagonism

  • JNJ-39220675, structurally similar to the chemical , was identified as a high-affinity histamine H3 receptor antagonist. Preclinical PET studies with [11C]GSK189254 in anesthetized baboon demonstrated significant brain histamine H3 receptor blockade, supporting its potential for further drug development in treating alcohol-related behaviors and possibly other disorders (Logan et al., 2012).

Anti-Mycobacterial Activity

  • Aryloxyphenyl cyclopropyl methanones have been synthesized and evaluated for their anti-tubercular activities. Some compounds exhibited significant activity against M. tuberculosis H37Rv in vitro, with minimal inhibitory concentrations indicating potential as a new class of anti-mycobacterial agents. This suggests the structural relevance of cyclopropyl methanones in developing treatments for tuberculosis (Dwivedi et al., 2005; Bisht et al., 2010).

Synthesis of Fluorophores

  • Fluorination of fluorophores, including derivatives related to the core structure of interest, enhances their photostability and spectroscopic properties. Methods have been developed for the scalable synthesis of fluorinated fluorophores, enabling access to novel compounds with improved spectroscopic features for potential applications in imaging and diagnostics (Woydziak et al., 2012).

Anticancer Activity

  • A novel naphthyridine derivative exhibited significant anticancer activity against the human malignant melanoma cell line A375. It was found to induce necroptosis at low concentrations and apoptosis at high concentrations, suggesting a dual mechanism of action that could be harnessed for melanoma treatment. This highlights the therapeutic potential of structurally complex molecules in oncology (Kong et al., 2018).

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O/c20-16-7-5-15(6-8-16)19(9-10-19)18(23)22-12-2-11-21(13-14-22)17-3-1-4-17/h5-8,17H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISSBDLOZWGSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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